An In-depth Technical Guide to 2-Isopropyl-6-methoxynaphthalene: Molecular Structure, Properties, and Synthetic Significance
An In-depth Technical Guide to 2-Isopropyl-6-methoxynaphthalene: Molecular Structure, Properties, and Synthetic Significance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Isopropyl-6-methoxynaphthalene, a key intermediate in the synthesis of high-value pharmaceutical compounds. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the molecule's characteristics, its synthesis, and its pivotal role in drug development. We will delve into its molecular architecture, predicted spectroscopic profile, and the logical framework for its synthesis, providing a robust resource for researchers in the field.
Core Molecular Attributes and Physicochemical Properties
2-Isopropyl-6-methoxynaphthalene is an aromatic compound featuring a naphthalene core substituted with an isopropyl group at the 2-position and a methoxy group at the 6-position. This substitution pattern is of significant interest in medicinal chemistry, particularly as a precursor to non-steroidal anti-inflammatory drugs (NSAIDs).
Molecular Structure and Weight
The structural arrangement of 2-Isopropyl-6-methoxynaphthalene dictates its reactivity and physical properties. The naphthalene scaffold provides a rigid, planar backbone, while the isopropyl and methoxy groups introduce specific steric and electronic characteristics.
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IUPAC Name: 2-isopropyl-6-methoxynaphthalene
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Molecular Formula: C₁₄H₁₆O
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Molecular Weight: 200.28 g/mol
The molecular weight is a fundamental parameter for all quantitative experimental work, from reaction stoichiometry to analytical sample preparation.
Table 1: Calculated Molecular Properties of 2-Isopropyl-6-methoxynaphthalene
| Property | Value |
| IUPAC Name | 2-isopropyl-6-methoxynaphthalene |
| Molecular Formula | C₁₄H₁₆O |
| Molecular Weight | 200.28 g/mol |
| Monoisotopic Mass | 200.120115 g/mol |
| Predicted LogP | 4.4 |
| Predicted Boiling Point | 305.6 ± 9.0 °C at 760 mmHg |
| Predicted Density | 1.0±0.1 g/cm³ |
Note: Physicochemical properties are predicted based on computational models due to the limited availability of experimental data in public literature.
Caption: Molecular structure of 2-Isopropyl-6-methoxynaphthalene.
Predicted Spectroscopic Profile for Structural Elucidation
While experimental spectra for 2-Isopropyl-6-methoxynaphthalene are not widely published, a reliable spectroscopic profile can be predicted based on the analysis of structurally related compounds. This section provides an expert interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to be highly informative, with distinct signals for the aromatic, isopropyl, and methoxy protons.
Table 2: Predicted ¹H NMR Chemical Shifts for 2-Isopropyl-6-methoxynaphthalene
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8 - 7.6 | m | 2H | Aromatic H | Protons on the naphthalene ring, likely deshielded due to the aromatic system. |
| ~7.4 - 7.1 | m | 4H | Aromatic H | Remaining protons on the naphthalene ring, with specific shifts influenced by the positions of the electron-donating methoxy and isopropyl groups. |
| ~3.9 | s | 3H | -OCH₃ | A characteristic singlet for the methoxy group protons, in a typical region for an aryl methyl ether.[1] |
| ~3.2 | sept | 1H | -CH(CH₃)₂ | The methine proton of the isopropyl group, split into a septet by the six adjacent methyl protons. |
| ~1.3 | d | 6H | -CH(CH₃)₂ | The six equivalent methyl protons of the isopropyl group, appearing as a doublet due to coupling with the single methine proton. |
Predicted ¹³C NMR Spectroscopy
The carbon NMR spectrum will reveal the carbon framework of the molecule. Due to the lack of symmetry, 14 distinct signals are expected.
Table 3: Predicted ¹³C NMR Chemical Shifts for 2-Isopropyl-6-methoxynaphthalene
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~157 | C-O (Aromatic) | The aromatic carbon attached to the electron-donating methoxy group will be significantly deshielded. |
| ~145 | C-isopropyl (Aromatic) | The aromatic carbon bearing the isopropyl group. |
| ~135 - 124 | Aromatic C | The remaining eight aromatic carbons of the naphthalene ring system. |
| ~55 | -OCH₃ | The carbon of the methoxy group, in a typical range for an aryl methyl ether. |
| ~34 | -CH(CH₃)₂ | The methine carbon of the isopropyl group. |
| ~24 | -CH(CH₃)₂ | The two equivalent methyl carbons of the isopropyl group. |
Predicted Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.
Table 4: Predicted IR Absorption Bands for 2-Isopropyl-6-methoxynaphthalene
| Wavenumber (cm⁻¹) | Vibration Type | Rationale |
| ~3050 | Aromatic C-H stretch | Characteristic of C-H bonds on the naphthalene ring. |
| ~2960 | Aliphatic C-H stretch | Corresponding to the C-H bonds of the isopropyl group. |
| ~1600, ~1500 | C=C stretch (Aromatic) | Typical for the carbon-carbon double bonds within the aromatic naphthalene ring system. |
| ~1250 | C-O stretch (Aryl ether) | A strong absorption band indicative of the aryl ether linkage of the methoxy group.[2] |
| ~1170 | C-O stretch | Another C-O stretching vibration. |
| ~850 - 810 | C-H bend (out-of-plane) | Aromatic C-H out-of-plane bending vibrations, which can be indicative of the substitution pattern on the naphthalene ring. |
Predicted Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, 2-Isopropyl-6-methoxynaphthalene is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.
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Molecular Ion (M⁺): A strong peak at m/z = 200, corresponding to the molecular weight of the compound.
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Major Fragments:
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m/z = 185: Loss of a methyl group (-CH₃) from the isopropyl moiety, resulting in a stable benzylic cation.
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m/z = 157: Loss of the entire isopropyl group (-C₃H₇).
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m/z = 170: Loss of a methoxy radical (·OCH₃).
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m/z = 128: A fragment corresponding to the naphthalene core.
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Synthesis and Application in Drug Development
2-Isopropyl-6-methoxynaphthalene is a crucial intermediate in the synthesis of 2-(6-methoxy-2-naphthyl)propionic acid, the active pharmaceutical ingredient known as Naproxen.[3] Its synthesis is therefore of significant industrial and academic interest.
Synthetic Pathway
A plausible and documented synthetic route to 2-Isopropyl-6-methoxynaphthalene involves the selective mono-alkylation of a readily available starting material. A key process starts from 2,6-diisopropylnaphthalene.[3] This process involves hydroperoxidation followed by subsequent reactions to yield the target molecule.
A more direct, albeit potentially less selective, approach would be the Friedel-Crafts alkylation of 2-methoxynaphthalene with an isopropylating agent such as isopropyl bromide or propene in the presence of a Lewis acid catalyst. However, controlling the regioselectivity to favor the 2-position over other positions on the naphthalene ring can be challenging.
Caption: A conceptual workflow for the synthesis of 2-Isopropyl-6-methoxynaphthalene.
Experimental Protocol: General Procedure for Spectroscopic Analysis
To obtain the spectroscopic data discussed above, the following general protocols would be employed for a solid aromatic compound like 2-Isopropyl-6-methoxynaphthalene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.0 ppm).
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¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans.
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¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument. A greater number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
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Sample Preparation: For a solid sample, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
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Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
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Sample Introduction and Ionization: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation using Gas Chromatography (GC-MS). For Electron Ionization (EI), the sample is vaporized and bombarded with a 70 eV electron beam.
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Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Conclusion
References
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Justia Patents. Process for preparation of 2-(6-methoxy-2-naphthyl)propionic acid and intermediates therefor utilizing 2,6-diisopropylnaphthalene. [Link]
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SpectraBase. 2-(6-Methoxynaphthalen-2-yl)propanal. [Link]
